Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy-
Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy-
AL-3152 is a bio-active chemical.
Brand Name:
Vulcanchem
CAS No.:
126048-33-7
VCID:
VC0517778
InChI:
InChI=1S/C16H10F2N2O3/c1-23-12-6-8(18)5-11-13(12)9-3-2-7(17)4-10(9)16(11)14(21)19-15(22)20-16/h2-6H,1H3,(H2,19,20,21,22)
SMILES:
COC1=CC(=CC2=C1C3=C(C24C(=O)NC(=O)N4)C=C(C=C3)F)F
Molecular Formula:
C16H10F2N2O3
Molecular Weight:
316.26 g/mol
Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy-
CAS No.: 126048-33-7
Inhibitors
VCID: VC0517778
Molecular Formula: C16H10F2N2O3
Molecular Weight: 316.26 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 126048-33-7 |
---|---|
Product Name | Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy- |
Molecular Formula | C16H10F2N2O3 |
Molecular Weight | 316.26 g/mol |
IUPAC Name | 2,7-difluoro-4-methoxyspiro[fluorene-9,5'-imidazolidine]-2',4'-dione |
Standard InChI | InChI=1S/C16H10F2N2O3/c1-23-12-6-8(18)5-11-13(12)9-3-2-7(17)4-10(9)16(11)14(21)19-15(22)20-16/h2-6H,1H3,(H2,19,20,21,22) |
Standard InChIKey | FYDPXVSFSSBHGW-MRXNPFEDSA-N |
Isomeric SMILES | COC1=CC(=CC2=C1C3=C([C@]24C(=O)NC(=O)N4)C=C(C=C3)F)F |
SMILES | COC1=CC(=CC2=C1C3=C(C24C(=O)NC(=O)N4)C=C(C=C3)F)F |
Canonical SMILES | COC1=CC(=CC2=C1C3=C(C24C(=O)NC(=O)N4)C=C(C=C3)F)F |
Appearance | Solid powder |
Description | AL-3152 is a bio-active chemical. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 2,7-difluoro-4-methoxyspiro-(9H-fluorene-9,4'-imidazolidine)-2',5'-dione AL 3152 AL-3152 ALO 3152 ALO-3152 |
Reference | 1: Robison WG Jr, Laver NM, Jacot JL, Chandler ML, York BM, Glover JP. Efficacy of treatment after measurable diabeticlike retinopathy in galactose-fed rats. Invest Ophthalmol Vis Sci. 1997 May;38(6):1066-73. PubMed PMID: 9152226. 2: Park YH, Mayer PR, Barker R, DuPriest M, Griffin BW, Williams GW, York BM, Slattery JT. Comparison of the pharmacokinetics and pharmacodynamics of the aldose reductase inhibitors, AL03152 (RS), AL03802 (R), and AL03803 (S). Pharm Res. 1993 Apr;10(4):593-7. PubMed PMID: 8483844. 3: Kiss AD, Haggard K, Veltman JC, Ziegler DM. Oxidation of aldose reductase inhibitors ALO-4114 and ALO-3152 catalyzed by liver microsomes. Drug Metab Dispos. 1992 Nov-Dec;20(6):948-53. PubMed PMID: 1362951. 4: Chien JY, Banfield CR, Brazzell RK, Mayer PR, Slattery JT. Saturable tissue binding and imirestat pharmacokinetics in rats. Pharm Res. 1992 Apr;9(4):469-73. PubMed PMID: 1495891. 5: Reddy VN, Lin LR, Giblin FJ, Lou M, Kador PF, Kinoshita JH. The efficacy of aldose reductase inhibitors on polyol accumulation in human lens and retinal pigment epithelium in tissue culture. J Ocul Pharmacol. 1992 Spring;8(1):43-52. PubMed PMID: 1402294. |
PubChem Compound | 159501 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume